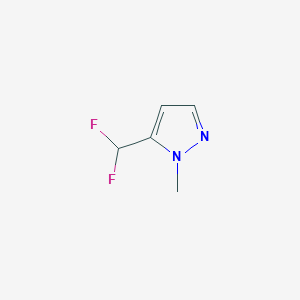

5-(difluoromethyl)-1-methyl-1H-pyrazole

Descripción

Significance of Difluoromethylated Heterocycles in Chemical Science

The introduction of a difluoromethyl (-CF2H) group into heterocyclic compounds is a critically important strategy in modern medicinal and agricultural chemistry. rsc.orgnih.gov This is due to the unique and advantageous properties the -CF2H moiety imparts to a molecule. The difluoromethyl group is recognized for its ability to act as a lipophilic hydrogen bond donor, which can enhance how a drug binds to its target. nih.govnih.gov

Furthermore, the -CF2H group serves as a bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. nih.gov This means it can mimic the spatial and electronic properties of these groups while offering improved metabolic stability, a crucial factor in drug design that can lead to longer-lasting therapeutic effects. nih.gov The incorporation of fluorine-containing groups often leads to enhanced lipophilicity and better cell membrane permeability, which are vital for the bioavailability of a potential drug. nih.gov Consequently, the synthesis of difluoromethylated heterocycles is a burgeoning area of research aimed at creating new pharmaceuticals and agrochemicals with improved efficacy and performance. rsc.org

| Metabolic Stability | The Carbon-Fluorine bond is very strong and resistant to cleavage. nih.gov | Reduces metabolic degradation, potentially prolonging the drug's effect. |

Overview of Pyrazole (B372694) Derivatives in Academic and Industrial Contexts

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a foundational structure in the development of a vast range of chemical compounds. royal-chem.commdpi.com Pyrazole derivatives are celebrated for their diverse and significant biological activities, which has made them a focal point of research in both academic laboratories and industrial applications for decades. mdpi.comglobalresearchonline.net

In the pharmaceutical industry, the pyrazole core is a "privileged scaffold," meaning it is a recurring motif in a multitude of successful drugs across different therapeutic areas. mdpi.comnih.gov Pyrazole-based compounds have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. mdpi.comglobalresearchonline.net A well-known example is Celecoxib, a potent anti-inflammatory drug used for treating arthritis. royal-chem.com

The versatility of the pyrazole ring also extends to the agrochemical sector, where its derivatives are integral to the formulation of effective herbicides and fungicides. royal-chem.comnih.gov For instance, Pyraclostrobin is a fungicide that incorporates a pyrazole structure and is widely used to control diseases in various crops. royal-chem.com Beyond these applications, pyrazole derivatives are also utilized in the manufacturing of dyes and advanced materials. globalresearchonline.net The continuous exploration of new synthetic methods for pyrazole derivatives fuels the discovery of novel compounds with tailored properties for specific and sophisticated applications. mdpi.comresearchgate.net

Applications of Pyrazole Derivatives

| Field | Examples of Applications |

|---|---|

| Pharmaceuticals | Anti-inflammatory (e.g., Celecoxib), anticancer, analgesic, antimicrobial, antiviral agents. royal-chem.comglobalresearchonline.netnih.gov |

| Agrochemicals | Fungicides (e.g., Pyraclostrobin), herbicides, insecticides. royal-chem.comnih.govresearchgate.net |

| Industrial Chemistry | Dyes, fluorescent substances, polymers, and catalysts. royal-chem.comglobalresearchonline.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(difluoromethyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2/c1-9-4(5(6)7)2-3-8-9/h2-3,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHVBEZFAOXVFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications and Functional Relevance in Specialized Scientific Domains

Advancements in Agrochemical Development

Research into pyrazole-containing compounds has led to significant breakthroughs in crop protection. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group, in particular, has been identified as a critical pharmacophore in a number of commercially successful fungicides. nih.gov This structural motif is a key component of a class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). nih.gov Furthermore, modifications of the pyrazole (B372694) scaffold have yielded potent herbicides that function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. acs.orgresearchgate.netbohrium.com The versatility of the pyrazole ring allows for diverse chemical modifications, making it a valuable building block in the synthesis of novel active ingredients for agrochemicals. sinocurechem.comnih.gov

Pyrazole carboxamide derivatives are a major class of fungicides that target the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi. nih.govresearchgate.net By inhibiting this crucial enzyme, these compounds disrupt the fungal cell's energy production, leading to its death. researchgate.netdigitellinc.com The 3-(difluoromethyl)-1-methyl-1H-pyrazole moiety has been integral to the development of several highly effective SDHI fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam. nih.govnih.gov These compounds exhibit a broad spectrum of activity against various fungal pathogens. researchgate.netnzpps.org

The design of pyrazole carboxamide fungicides often involves the combination of the active 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety with various substituted aniline fragments. nih.gov Researchers have synthesized numerous series of these compounds to explore their structure-activity relationships (SAR). nih.gov For instance, a study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed that compound 9m (N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide) showed higher antifungal activity against seven tested phytopathogenic fungi than the commercial fungicide Boscalid. nih.gov Molecular docking studies suggest that the carbonyl oxygen atom of this compound can form hydrogen bonds with key amino acid residues (TYR58 and TRP173) in the SDH enzyme. nih.gov

The synthesis of these molecules typically involves reacting a pyrazole carbonyl chloride with a substituted amine. nih.gov The core pyrazole structure itself can be built through multi-step reactions, for example, starting from phenylhydrazine and ethyl 3-oxobutanoate. nih.gov An intermediate useful for creating these fungicides is 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde, which can be prepared from its 5-chloro counterpart through a halogen exchange reaction. google.comgoogle.com

Fungicidal Activity of Selected Pyrazole Carboxamides

| Compound | Target Fungi | EC50 (μg/mL) | Reference |

| 7af | Rhizoctonia solani | Moderate Activity | mdpi.com |

| 7bc | Rhizoctonia solani | Moderate Activity | mdpi.com |

| 7bg | Rhizoctonia solani | Moderate Activity | mdpi.com |

| 7bh | Rhizoctonia solani | Moderate Activity | mdpi.com |

| 7bi | Rhizoctonia solani | Moderate Activity | mdpi.com |

| 7ai (Isoxazolol Pyrazole Carboxylate) | Rhizoctonia solani | 0.37 | mdpi.com |

| Y₁₃ | G. zeae, B. dothidea, F. prolifeatum, F. oxysporum | 13.1, 14.4, 13.3, 21.4 (mg/L) |

To discover new SDHI fungicides with a broad spectrum of activity, researchers have introduced a thiophene ring into the structure of pyrazole carboxamides. ccspublishing.org.cnsioc-journal.cn A series of twenty-four novel pyrazole-thiophene carboxamides were designed and synthesized, with some compounds showing good antifungal activity against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. ccspublishing.org.cn

Among the synthesized compounds, 7c (N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide) was most effective against R. solani in vitro, with an EC₅₀ value of 11.6 μmol/L. ccspublishing.org.cn Compound 7j (N-(2-fluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide) showed the best activity against F. graminearum with an EC₅₀ of 28.9 μmol/L. ccspublishing.org.cn Furthermore, compound 7h (N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide) displayed inhibitory ability against B. cinerea similar to the fungicide Thifluzamide, with an EC₅₀ value of 21.3 μmol/L. ccspublishing.org.cnsioc-journal.cn Molecular docking studies indicated that these highly active compounds form strong interactions with important amino acid residues of the succinate dehydrogenase enzyme. ccspublishing.org.cn

Through a strategy of bioisosteric replacement, where the amide group in traditional pyrazole fungicides is replaced with a β-ketonitrile group, novel derivatives have been developed. researchgate.net A series of these pyrazole β-ketonitrile derivatives were designed and identified as potent, broad-spectrum SDHI fungicides. acs.orgnih.gov By introducing a flexible methylene motif to modify molecular flexibility, researchers aimed to improve the fungicidal activity and spectrum. acs.org

In vitro testing showed that compounds A21 , A24 , and A33 displayed a broad spectrum of antifungal activities against Fusarium graminearum, Sclerotinia sclerotiorum, and Rhizoctonia solani. acs.orgnih.gov Notably, compound A33 exhibited in vitro fungicidal activity against F. graminearum (EC₅₀ = 0.356 μg/mL) comparable to the commercial fungicide Pydiflumetofen (EC₅₀ = 0.104 μg/mL). acs.orgnih.gov Assays confirmed that these compounds are potent SDH inhibitors, and molecular docking showed that hydrogen bonds and cation–π interactions are important for their binding within the enzyme. acs.orgnih.gov

In Vitro SDH Inhibitory Activity of Pyrazole β-Ketonitrile Derivatives

| Compound | IC50 (μM) | Reference |

| A21 | 0.123 | acs.orgnih.gov |

| A24 | 0.0317 | acs.orgnih.gov |

| A33 | 0.0709 | acs.orgnih.gov |

The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key target for the development of modern herbicides. acs.orgresearchgate.netbohrium.comacs.org HPPD inhibitors disrupt the synthesis of plastoquinone, a vital cofactor in the carotenoid biosynthesis pathway in plants. bohrium.comacs.org This inhibition leads to the degradation of chlorophyll, resulting in characteristic bleaching symptoms and ultimately, the death of the weed. bohrium.comacs.org Several pyrazole-based compounds have been developed as potent HPPD-inhibiting herbicides. acs.orgresearchgate.net

A number of pyrazole derivatives have been designed and synthesized as HPPD inhibitors. acs.orgresearchgate.net In one study, several pyrazole derivatives featuring a benzoyl scaffold were evaluated for their herbicidal activity. acs.orgresearchgate.netbohrium.com Compound Z9 from this series demonstrated exceptional inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD) with an IC₅₀ value of 0.05 μM, which was significantly better than the commercial herbicides Topramezone (1.33 μM) and Mesotrione (1.76 μM). acs.orgresearchgate.netbohrium.com

In post-emergence tests, compounds Z5 , Z15 , Z20 , and Z21 showed excellent herbicidal activity and displayed greater crop safety on maize, cotton, and wheat compared to Topramezone and Mesotrione. acs.orgresearchgate.net Another series of novel pyrazole amide derivatives were also synthesized and evaluated as HPPD inhibitors. bohrium.comacs.org Among these, compound B5 showed a superior IC₅₀ value of 0.04 μM against AtHPPD compared to Topramezone (0.11 μM). bohrium.comacs.org Furthermore, compound B7 exhibited significant pre-emergence herbicidal activity while being harmless to soybean, cotton, and wheat. bohrium.comacs.org These findings suggest that pyrazole-containing scaffolds are promising structures for the development of new and selective HPPD-inhibiting herbicides. acs.orgresearchgate.netbohrium.comacs.org

Inhibitory Activity of Pyrazole Derivatives against AtHPPD

| Compound | IC50 (μM) | Reference |

| Z9 | 0.05 | acs.orgresearchgate.netbohrium.com |

| B5 | 0.04 | bohrium.comacs.org |

| Topramezone (Reference) | 1.33 / 0.11 | acs.orgresearchgate.netbohrium.combohrium.comacs.org |

| Mesotrione (Reference) | 1.76 | acs.orgresearchgate.netbohrium.com |

Herbicidal Properties and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

Substituted Pyrazole Isothiocyanates for Weed Control

Research has demonstrated the potential of combining substituted pyrazoles with isothiocyanates to create novel herbicides. mdpi.comnih.gov This approach is based on the concept of isosteres, where different functional groups with similar physical or chemical properties are interchanged to enhance biological activity. mdpi.com The isothiocyanate group is known to interfere with vital cellular processes in weeds by combining with zymoproteins that contain sulfhydryl amino acids, ultimately leading to cell death. mdpi.com

A series of novel substituted pyrazole aminopropylisothiocyanates were synthesized and evaluated for their herbicidal efficacy against various weed species. mdpi.comnih.gov Specific compounds from this series demonstrated significant herbicidal activities. nih.govdocumentsdelivered.com For instance, compounds designated as 3-1 and 3-7 were particularly effective against four common weeds: Echinochloa crusgalli L., Cyperus iria L., Dactylis glomerata L., and Trifolium repens L. mdpi.comdocumentsdelivered.com The effectiveness of these compounds, measured by their half-maximal effective concentration (EC₅₀), highlights their potential as lead compounds for the development of new herbicides. nih.govdocumentsdelivered.com

Table 1: Herbicidal Activity (EC₅₀ in µg/mL) of Substituted Pyrazole Isothiocyanates

| Compound | Echinochloa crusgalli L. | Cyperus iria L. | Dactylis glomerata L. | Trifolium repens L. |

|---|---|---|---|---|

| 3-1 | 64.32 | 65.83 | 62.42 | 67.72 |

| 3-7 | 65.33 | 64.90 | 59.41 | 67.41 |

Insecticidal Efficacy and Mechanistic Insights

The pyrazole scaffold is a cornerstone in the development of various insecticides. Its derivatives have been engineered to target the nervous systems of insects, often with high efficacy and specificity.

Pyrazoline-type insecticides, first discovered in the 1970s, represent a distinct class of insect neurotoxins. researchgate.net These compounds are known to provide excellent control against lepidopteran and coleopteran pests. nih.gov Their primary mechanism of action involves blocking voltage-gated sodium channels in insect neurons. nih.gov This action disrupts the normal transmission of nerve impulses, leading to paralysis and death of the insect.

Although early pyrazoline compounds were not commercialized due to environmental persistence issues, their novel mode of action spurred further research. nih.gov This led to the development of commercially successful insecticides derived from the pyrazoline class, such as indoxacarb. researchgate.netnih.gov Recent research efforts have focused on designing novel pyrazoline analogues with improved biological efficacy and more favorable environmental profiles. nih.gov These chemistry-driven approaches explore modifications at various positions of the pyrazoline core to enhance insecticidal activity against key pests like the cotton boll weevil and tobacco budworm. nih.gov

The γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel, is the primary site of fast synaptic inhibition in the insect central nervous system. irac-online.org Pyrazole-containing insecticides can act as allosteric modulators of this GABA-gated chloride channel. irac-online.org By binding to a site distinct from the GABA binding site, these compounds can inhibit the channel's function. wikipedia.org This inhibition blocks the influx of chloride ions, which in turn prevents the hyperpolarization of the neuron. The result is a state of hyperexcitation and convulsions, ultimately leading to the insect's death. irac-online.org This mechanism of action is a key target for several classes of insecticides, and the pyrazole scaffold has proven to be highly effective in designing potent modulators for this channel. nih.govnih.gov

Research Contributions to Medicinal Chemistry and Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with a wide range of biological targets. globalresearchonline.netnih.gov The inclusion of a difluoromethyl group can further enhance properties such as metabolic stability and binding affinity.

The pyrazole nucleus is a versatile pharmacophore, serving as a foundational structure for building molecules with desired therapeutic effects. A key strategy in drug design is bioisosteric replacement, where parts of a molecule are substituted with other chemical groups that have similar physical or electronic properties to improve potency, selectivity, or pharmacokinetic profiles. nih.gov

A notable example involves the potent CB1 receptor antagonist Rimonabant, which features a 1,5-diarylpyrazole motif. acs.orgnih.gov Researchers have successfully designed bioisosteres by replacing the pyrazole ring with other five-membered heterocycles such as thiazoles, triazoles, and imidazoles. acs.orgnih.gov These new compounds retained the desired CB1 antagonistic activity and exhibited high selectivity, demonstrating that these different heterocyclic cores could effectively mimic the pyrazole scaffold in this specific receptor-binding context. acs.orgnih.gov Similarly, replacing the pyrazole's aryl moiety with alkynylthiophenes has also yielded potent and selective CB1 receptor antagonists. researchgate.net This highlights the utility of the pyrazole structure as a template for creating diverse chemical libraries through bioisosteric replacement. acs.org

Pyrazole derivatives have been shown to bind to and modulate the activity of numerous enzymes and receptors, making them valuable tools for drug discovery.

One classic example is the inhibition of liver alcohol dehydrogenase. Crystallographic studies have revealed that pyrazole binds directly to the active-site zinc atom of the enzyme. nih.gov One of its nitrogen atoms forms a bond with the zinc, while the other nitrogen is positioned close to the nicotinamide ring of the coenzyme NAD+. nih.gov This specific binding mode explains its potent inhibitory effect. Substitutions on the pyrazole ring can further influence this interaction; for instance, derivatives with long alkyl chains at the 4-position are particularly strong inhibitors due to favorable interactions within the enzyme's hydrophobic substrate cleft. nih.gov

Beyond this, pyrazole derivatives have been developed to target a wide array of other proteins. For example:

Androgen Receptor: Certain 5-methyl-1H-pyrazole derivatives have been identified as potent antagonists of the androgen receptor, a key target in prostate cancer therapy. nih.gov

Acetylcholinesterase (AChE): Pyrazoline carbothioamides have shown promising anti-AChE activity, a target for managing neurodegenerative disorders like Alzheimer's disease. nih.gov

Nicotinamide Phosphoribosyltransferase (NAMPT): A complex urea derivative containing a 1-methyl-1H-pyrazol-5-yl group was discovered to be a potent activator of NAMPT, an enzyme involved in NAD+ biosynthesis and a target for diseases related to metabolism and aging. nih.gov

These examples underscore the adaptability of the pyrazole scaffold in creating molecules that can specifically interact with diverse biological targets.

Emerging Roles in Materials Science

The exploration of 5-(difluoromethyl)-1-methyl-1H-pyrazole in materials science is a burgeoning field, driven by the unique physicochemical properties conferred by its fluorinated pyrazole structure. While extensive application data is still being aggregated, initial research and the behavior of analogous compounds indicate significant potential for its use as a sophisticated building block in the creation of advanced functional materials. Its utility is primarily centered on its role as a ligand in coordination chemistry and as a monomer or modifying agent in polymer science.

The introduction of a difluoromethyl group (-CHF₂) onto the pyrazole ring is a key strategic feature. This group significantly alters the electronic landscape of the molecule, enhancing properties such as thermal stability, solubility in specific solvents, and the electronic characteristics of resulting materials. Fluorinated pyrazoles are recognized for their growing importance in coordination chemistry, agrochemistry, and medicinal chemistry acs.org. The principles underlying their utility in these fields are now being extended to materials science.

Coordination Compounds and Metal Complexes:

One of the most promising areas for this compound is in the design of coordination compounds. Pyrazole-based ligands are fundamental in contemporary materials chemistry due to their adaptable coordination modes chemrxiv.org. The difluoromethyl group acts as a powerful modulator of the electronic and steric properties of metal complexes. This modulation can influence the acidity, stability, and reactivity of the complex, potentially unlocking new functionalities for molecular materials chemrxiv.org. Research on related trifluoromethyl pyrazoles has shown that these ligands can be used to synthesize new families of coordination compounds with first-row transition metals (such as Mn, Co, Ni, Cu, Zn), suggesting a similar potential for difluoromethyl analogues chemrxiv.org. The unique electronic profile of such ligands is critical for designing advanced materials with specific catalytic, magnetic, or optical properties.

Advanced Polymers and Nanocomposites:

The pyrazole moiety is also being investigated for inclusion in advanced polymer structures, such as polyazomethines, to enhance their thermal stability and other physical properties nih.gov. The incorporation of this compound as a monomer or additive into polymer chains could yield materials with enhanced characteristics. The presence of fluorine atoms is known to improve key properties in materials, including increased lipophilicity and metabolic stability in biochemical contexts, which can translate to enhanced durability and specific solubility profiles in materials science applications lookchem.com. For instance, pyrazole derivatives have been studied for their dielectric properties, suggesting that polymers incorporating this compound could be tailored for applications in electronics as insulating materials .

The table below summarizes the potential applications and the specific influence of the this compound moiety on material properties, based on findings from related pyrazole compounds.

| Material Class | Role of this compound | Potential Property Enhancement | Anticipated Application Area |

|---|---|---|---|

| Coordination Polymers | Monodentate Ligand | Modulation of electronic structure, enhanced thermal stability, tailored metal-ligand interactions. | Catalysis, Molecular Magnets, Gas Storage |

| Fluorinated Polymers | Specialty Monomer/Additive | Increased thermal resistance, modified dielectric constant, enhanced chemical resistance. | High-Performance Coatings, Electronic Insulators |

| Organic Semiconductors | Component of π-conjugated systems | Tuning of HOMO/LUMO energy levels, improved charge transport characteristics. | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |

| Nanocomposites | Surface-modifying agent for nanoparticles | Improved dispersion of nanoparticles in a polymer matrix, enhanced interfacial adhesion. | Reinforced Polymers, Advanced Composites |

Further research into the synthesis and characterization of materials incorporating this compound is necessary to fully realize its potential. However, the foundational chemistry of fluorinated pyrazoles provides a strong indication that this compound will serve as a valuable component in the development of next-generation materials acs.orgmdpi.com.

Mechanistic Elucidation and Structure Activity Relationship Sar Studies

Molecular Mechanisms of Biological Action

The primary mode of action for fungicidal derivatives of 5-(difluoromethyl)-1-methyl-1H-pyrazole, particularly the carboxamide derivatives, is the inhibition of the enzyme succinate dehydrogenase (SDH).

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Inhibition of this enzyme disrupts fungal respiration and energy production, leading to cell death.

Research has demonstrated that pyrazole (B372694) carboxamides containing this scaffold exhibit potent, broad-spectrum antifungal activities. For instance, certain novel pyrazole-4-carboxamides have shown exceptional activity against destructive fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum. Enzymatic assays confirm that these compounds are potent inhibitors of the SDH enzyme.

| Compound Type | Target Enzyme | Binding Site | Effect |

|---|---|---|---|

| Pyrazole Carboxamides | Succinate Dehydrogenase (SDH) | Ubiquinone (Qp) site | Inhibition of fungal respiration |

Based on available scientific literature, there is no documented evidence to suggest that this compound or its fungicidal carboxamide derivatives act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). While other classes of pyrazole-containing compounds have been investigated as HPPD-inhibiting herbicides, which typically cause bleaching symptoms in plants, this specific mode of action has not been associated with the subject compound. acs.orgresearchgate.netacs.org The research focus for this scaffold remains centered on its potent SDHI activity.

Molecular docking and simulation studies have been instrumental in elucidating the specific interactions between pyrazole carboxamide SDHIs and the amino acid residues within the ubiquinone binding pocket of the SDH enzyme. These interactions are crucial for the stable binding and potent inhibition of the enzyme.

The key interactions typically observed include:

Hydrogen Bonding: The amide moiety of the carboxamide linker commonly forms hydrogen bonds with highly conserved amino acid residues such as a tryptophan in subunit B (SdhB) and a tyrosine in subunit C (SdhC).

Hydrophobic Interactions: The pyrazole ring and the attached N-phenyl group engage in hydrophobic and π-π stacking interactions with surrounding residues, such as proline (SdhB) and histidine (SdhC), which helps to anchor the inhibitor within the binding pocket.

Dipolar Interactions: Computational analyses have shown that the fluorine atoms of the difluoromethyl group on the pyrazole ring can form dipolar or other electrostatic interactions with nearby residues, further enhancing the binding affinity and van der Waals interactions between the compound and the SDH enzyme. unl.edunih.gov

These combined interactions ensure that the inhibitor binds tightly and specifically to the Qp site, outcompeting the natural substrate, ubiquinone, and effectively blocking the enzyme's function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are essential computational tools used to correlate the chemical structure of compounds with their biological activity. These models help in understanding the SAR and in designing new molecules with improved potency.

Both ligand-based and structure-based three-dimensional QSAR (3D-QSAR) approaches have been successfully applied to study pyrazole carboxamide SDHIs.

Ligand-Based Approaches: These methods, such as Comparative Molecular Field Analysis (CoMFA), are used when the 3D structure of the target receptor is unknown or not well-defined. They work by aligning a series of active molecules and comparing their 3D steric and electrostatic fields to derive a correlation with their biological activity.

Structure-Based Approaches: These methods rely on the known 3D structure of the target protein, such as the SDH enzyme. Molecular docking simulations are a primary example, where inhibitors are computationally placed into the enzyme's active site to predict their binding conformation and affinity. The results from docking can then be used to inform and refine 3D-QSAR models.

These studies have consistently highlighted the importance of the steric and electronic properties of the substituents on both the pyrazole and the N-phenyl rings for optimal antifungal activity.

Topomer CoMFA is an advanced, fragment-based 3D-QSAR method that combines the principles of topomer technology (a 3D molecular representation) with the CoMFA methodology. This approach avoids the subjective and time-consuming process of molecular alignment required in traditional CoMFA.

In the context of pyrazole derivatives, Topomer CoMFA has been used to build predictive models for their biological activity. The process involves breaking down each molecule into smaller fragments (topomers) and generating a 3D model for each. The steric and electrostatic fields of these topomers are then used as descriptors to build the QSAR model. These models have demonstrated good predictive ability, with high cross-validation (q²) and non-cross-validation (r²) coefficients, making them valuable tools for the virtual screening and design of novel inhibitors. For example, QSAR models for various inhibitors have yielded statistically significant results, guiding the design of new molecules with enhanced activity.

| QSAR Method | Key Feature | Application |

|---|---|---|

| Ligand-Based 3D-QSAR (e.g., CoMFA) | Alignment of active molecules; comparison of steric/electrostatic fields. | Used when receptor structure is unknown. |

| Structure-Based 3D-QSAR (e.g., Docking) | Utilizes the 3D structure of the target enzyme. | Predicts binding modes and affinities. |

| Topomer CoMFA | Fragment-based; avoids manual alignment. | Virtual screening and rational design of new compounds. |

Computational Chemistry and Theoretical Investigations of this compound

Computational chemistry provides powerful tools to elucidate the behavior of molecules at an atomic level. For the compound this compound, theoretical investigations offer profound insights into its potential biological activity, electronic characteristics, and reactivity. These studies are crucial in the field of medicinal chemistry for understanding structure-activity relationships and for the rational design of new therapeutic agents.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding mode of a ligand to the active site of a target protein, providing insights into the intermolecular interactions that stabilize the complex.

While specific docking studies for this compound are not widely published, extensive research on analogous difluoromethyl-pyrazole derivatives allows for an accurate prediction of its binding behavior. For instance, studies on similar compounds have shown that the pyrazole ring and its substituents can engage in a variety of interactions with protein active sites. growingscience.comdntb.gov.ua

The difluoromethyl group (-CHF2) is of particular interest. Due to the electronegativity of the fluorine atoms, the hydrogen atom in the -CHF2 group can act as a hydrogen bond donor. Furthermore, the fluorine atoms themselves can participate in non-covalent interactions, such as halogen bonds or dipole-dipole interactions, with the protein. The methyl group on the pyrazole nitrogen contributes to hydrophobic interactions, anchoring the ligand in non-polar pockets of the active site.

To illustrate the potential binding interactions, a hypothetical docking scenario of this compound within an enzyme active site is presented below, based on findings from related pyrazole derivatives. growingscience.comdntb.gov.ua

Interactive Data Table: Predicted Binding Interactions of this compound

| Interacting Ligand Moiety | Type of Interaction | Potential Interacting Amino Acid Residue |

| Difluoromethyl Group (H) | Hydrogen Bond | Aspartate, Glutamate (side chain carboxyl) |

| Difluoromethyl Group (F) | Halogen/Dipole Interaction | Serine, Threonine (side chain hydroxyl) |

| Pyrazole Ring Nitrogen | Hydrogen Bond Acceptor | Lysine, Arginine (side chain amine) |

| Methyl Group | Hydrophobic Interaction | Leucine, Valine, Isoleucine (alkyl side chains) |

These predicted interactions are critical for understanding the compound's potential as an inhibitor for various enzymes, such as cyclooxygenases or viral proteases, where pyrazole derivatives have shown activity. growingscience.comdntb.gov.ua

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating the geometric and electronic properties of molecules with high accuracy. nih.gov For this compound, DFT calculations can provide a detailed understanding of its molecular geometry, stability, and electronic characteristics. nih.govresearchgate.net

DFT calculations begin with the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This process yields precise information on bond lengths, bond angles, and dihedral angles. Studies on similar pyrazole structures indicate that the pyrazole ring is nearly planar. nih.gov

Once the geometry is optimized, various electronic properties can be calculated. These properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), are crucial for understanding how the molecule interacts with other molecules and its environment. researchgate.net The MEP map, for instance, visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

Based on DFT studies of analogous compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and various difluoromethyl pyrazoles, the following table summarizes the expected structural and electronic properties for this compound. growingscience.comnih.gov

Interactive Data Table: Predicted Structural and Electronic Properties from DFT Calculations

| Property | Predicted Value/Description | Significance |

| Structural Parameters | ||

| Pyrazole Ring | Nearly planar | Influences stacking interactions and overall shape |

| C-F Bond Length | ~1.35 Å | Reflects the strength of the carbon-fluorine bond |

| C-N Bond Length (ring) | ~1.34 - 1.38 Å | Indicates aromatic character of the pyrazole ring |

| Electronic Properties | ||

| Dipole Moment | Moderate to high | Influences solubility and ability to engage in polar interactions |

| Molecular Electrostatic Potential | Negative potential near N atoms and F atoms; Positive potential near H atoms | Predicts sites for intermolecular interactions |

| Electronic Stability | High | A large energy gap between frontier orbitals suggests low reactivity |

These theoretical calculations are invaluable for corroborating experimental findings and for providing a deeper understanding of the molecule's intrinsic properties. nih.gov

Analysis of Hydrogen Bonding and Non-Covalent Interactions

Non-covalent interactions are critical in determining the three-dimensional structure of molecules in the solid state and are fundamental to the binding of ligands to biological targets. mhmedical.com For this compound, a detailed analysis of these interactions is key to understanding its chemical and biological behavior.

The primary non-covalent interactions involving this compound include:

Hydrogen Bonds: The difluoromethyl group can act as a weak hydrogen bond donor through its C-H bond, a phenomenon enhanced by the adjacent electron-withdrawing fluorine atoms. The nitrogen atom at position 2 of the pyrazole ring is a potential hydrogen bond acceptor.

Hydrophobic Interactions: The methyl group attached to the pyrazole nitrogen is non-polar and can engage in favorable hydrophobic interactions with non-polar residues in a protein's active site.

Dipole-Dipole and Halogen Interactions: The highly polarized C-F bonds of the difluoromethyl group can lead to significant dipole-dipole interactions. The fluorine atoms may also participate in halogen bonding, where the halogen atom acts as an electrophilic species.

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy and shape of these orbitals are crucial for understanding a molecule's nucleophilic and electrophilic character. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons (nucleophilicity). For pyrazole derivatives, the HOMO is typically distributed over the π-system of the pyrazole ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons (electrophilicity). The location of the LUMO indicates the most probable site for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's chemical stability and reactivity. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

DFT calculations are commonly used to determine the energies and spatial distributions of the HOMO and LUMO. For difluoromethyl-substituted pyrazoles, the electron-withdrawing nature of the difluoromethyl group is expected to lower the energy of both the HOMO and LUMO, potentially influencing the molecule's reactivity profile. researchgate.net

Interactive Data Table: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively low | Moderate nucleophilicity |

| LUMO Energy | Relatively low | Increased electrophilicity at specific sites |

| HOMO-LUMO Gap | Large | High chemical stability, low overall reactivity |

| HOMO Distribution | Primarily on the pyrazole ring π-system | Ring is the primary site of electron donation |

| LUMO Distribution | Significant contribution from the difluoromethyl-substituted carbon and adjacent atoms | Potential site for nucleophilic attack |

This FMO analysis is essential for predicting how this compound might behave in chemical reactions and biological systems, guiding further experimental studies.

Future Perspectives and Research Directions

Innovations in Synthetic Methodologies

The future of producing 5-(difluoromethyl)-1-methyl-1H-pyrazole and related fluorinated pyrazoles hinges on the development of more efficient, sustainable, and cost-effective synthetic methods. Research is moving beyond traditional multi-step processes, which often involve harsh conditions and generate significant waste, toward more advanced and eco-friendly alternatives.

Key areas of innovation include:

Flow Chemistry: Continuous flow chemistry is emerging as a powerful alternative to traditional batch synthesis. mdpi.com This technology allows for safer handling of hazardous reagents and intermediates, precise control over reaction conditions like temperature and pressure, and easier scalability. For complex molecules like fluorinated pyrazoles, flow chemistry can lead to higher yields, improved purity, and reduced production costs. mdpi.com

Green Synthesis Approaches: There is a growing emphasis on "green chemistry" principles to minimize environmental impact. nih.gov This involves using less hazardous solvents, employing catalytic reactions to reduce waste, and utilizing energy-efficient techniques such as ultrasonic and microwave irradiation. nih.govresearchgate.net These methods not only shorten reaction times but also improve yields compared to conventional heating. researchgate.net

Novel Catalytic Systems: The development of new catalysts is crucial for creating more direct and atom-economical synthetic routes. For instance, processes using phase transfer catalysts have been shown to significantly accelerate fluorination reactions, reducing both reaction time and the amount of reagents needed, leading to a more sustainable process. google.com

Table 1: Comparison of Synthetic Methodologies for Pyrazole (B372694) Derivatives

| Methodology | Key Advantages | Challenges | Future Outlook |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established and understood | Often requires harsh conditions, lower yields, scalability issues | Likely to be replaced by more efficient methods |

| Flow Chemistry | Enhanced safety, scalability, purity, and control mdpi.com | Initial setup costs, requires specialized equipment | Increasing adoption for fine chemical and pharmaceutical manufacturing mdpi.com |

| Green Chemistry (Microwave/Ultrasound) | Reduced reaction times, lower energy consumption, improved yields nih.govresearchgate.net | Scalability can be a challenge for some techniques | Integration into industrial processes for sustainability |

| One-Pot Synthesis | High efficiency, reduced waste and cost, simplified process nih.gov | Requires careful optimization of reaction conditions | A primary goal for the synthesis of complex molecules |

Expanding Application Horizons

The unique chemical properties conferred by the difluoromethyl group—such as increased metabolic stability and binding affinity—make this compound a valuable scaffold for discovering new bioactive molecules. olemiss.edu While its derivatives are already crucial in agriculture, future research is set to significantly broaden their applications, particularly in medicine.

Agrochemicals: The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) core, structurally very similar to the subject compound, is a key building block for a modern class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). nih.govthieme.de Future research will likely focus on developing next-generation fungicides based on this scaffold that can overcome emerging resistance in plant pathogens and offer broader spectrum activity. nih.gov There is also potential for developing insecticides and acaricides, as other pyrazole derivatives have shown excellent activity against agricultural pests. mdpi.com

Medicinal Chemistry: The pyrazole nucleus is a "privileged scaffold" in drug discovery, found in numerous approved drugs for a wide range of diseases. nih.govmdpi.com Derivatives of this compound are being explored for various therapeutic uses:

Anticancer Agents: Pyrazole derivatives are being investigated as treatments for various cancers. For example, some 5-methyl-1H-pyrazole derivatives have been identified as potent antagonists of the androgen receptor, a key target in prostate cancer. nih.gov

Anti-infective Agents: The fluorinated pyrazole structure has shown promise in the development of new antibacterial, antifungal, and antitubercular agents. nih.gov Fungal infections, in particular, are a major target, with some pyrazole derivatives inhibiting essential fungal enzymes like 14-alpha demethylase. ijnrd.org

Anti-inflammatory and Analgesic Agents: The pyrazole ring is a core component of several well-known anti-inflammatory drugs. Future research may focus on developing novel derivatives with improved potency and fewer side effects for treating inflammatory conditions. nih.gov

Neurological and Metabolic Disorders: Pyrazole-based compounds have been patented for the treatment of obesity and schizophrenia, acting as modulators for cannabinoid receptors (CB1) in the brain. nih.gov

Table 2: Potential and Established Application Areas

| Application Area | Specific Target/Use | Key Research Findings |

|---|---|---|

| Agrochemicals | Fungicides (SDHIs) | Core scaffold is essential for a new class of highly effective fungicides. thieme.de |

| Insecticides/Acaricides | Related pyrazole oxime derivatives show high efficacy against mites and insects. mdpi.com | |

| Medicinal Chemistry | Oncology | Derivatives show potential as androgen receptor antagonists for prostate cancer. nih.gov |

| Anti-infectives | Broad-spectrum activity against bacteria, fungi, and mycobacterium tuberculosis. nih.gov | |

| Anti-inflammatory | The pyrazole scaffold is central to many anti-inflammatory and analgesic drugs. nih.gov |

Advanced Computational and Experimental Integration

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of novel pyrazole derivatives. This integrated approach allows researchers to design molecules with desired properties more rationally, saving time and resources.

Computational Chemistry's Role:

Molecular Docking: This technique simulates how a molecule fits into the binding site of a target protein, such as an enzyme or a receptor. ijnrd.orgresearchgate.net It helps predict the binding affinity and mode of action, allowing researchers to prioritize which compounds to synthesize. researchgate.netresearchgate.net For example, docking studies have been used to understand how pyrazole derivatives inhibit fungal enzymes and to design potent new antifungal agents. nih.govijnrd.org

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, stability, and reactivity of molecules. researchgate.net This information provides deep insights into a compound's chemical behavior and helps in designing molecules with optimal electronic properties for biological activity. researchgate.net

Homology Modeling: When the 3D structure of a target protein is unknown, homology modeling can be used to build a predictive model based on the known structures of related proteins. researchgate.netsci-hub.se This enables docking studies even when experimental protein structures are not available. sci-hub.se

This integration creates a powerful cycle of research: computational tools are used to design and screen virtual libraries of compounds, the most promising candidates are then synthesized and tested in the lab, and the experimental results are used to refine the computational models for the next round of design. This iterative process is becoming standard in modern drug and agrochemical discovery. researchgate.net Future advancements will likely involve the use of artificial intelligence and machine learning to analyze vast datasets, predict compound activities with even greater accuracy, and accelerate the development of new molecules based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing 5-(difluoromethyl)-1-methyl-1H-pyrazole derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves difluoromethylation of pyrazole precursors. A key route (e.g., for the 3-carboxylic acid derivative) uses 5-(difluoromethyl)sulfonyl-1-phenyl-1H-tetrazole reacting with nucleophiles under nickel-catalyzed conditions . Reaction parameters like temperature (optimal range: 60–80°C), solvent polarity (e.g., DMF or THF), and ligand choice (e.g., bipyridine ligands) critically affect yield (reported 60–85%) and purity. For example, higher temperatures accelerate reductive elimination but may promote side reactions like defluorination . Purification via column chromatography or recrystallization is recommended to isolate high-purity products.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- Spectroscopy : and NMR are essential for confirming substitution patterns (e.g., difluoromethyl protons resonate at δ 5.5–6.0 ppm with splitting due to coupling) . IR spectroscopy identifies carboxylic acid groups (stretching at ~1700 cm).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for the 4-amine hydrochloride derivative .

- Computational methods : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactivity. For example, the difluoromethyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic reactivity .

Q. What biological activities are associated with this compound derivatives, and how are these evaluated experimentally?

- Methodological Answer : These derivatives exhibit antifungal and enzyme-inhibitory activities. For instance, the 3-carboxylic acid derivative (CAS 1174308-83-8) inhibits fungal cytochrome P450 enzymes. Assays include:

- In vitro enzyme inhibition : Measure IC values using spectrophotometric assays with substrate analogs.

- Antifungal testing : Use agar dilution methods against Candida albicans (MIC reported as 2–8 µg/mL) .

- Metabolic stability : Assess via liver microsome assays; the difluoromethyl group reduces oxidative metabolism compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound derivatives be systematically analyzed?

- Methodological Answer : Contradictions often arise from substituent positioning (e.g., 3-carboxylic acid vs. 4-amine derivatives) or assay conditions (e.g., pH, solvent). To resolve:

Perform structure-activity relationship (SAR) studies : Compare IC values of analogs with varied substituents. For example, 4-amine derivatives show higher solubility but reduced membrane permeability vs. methyl esters .

Control experimental variables: Standardize cell lines, incubation times, and solvent concentrations (e.g., DMSO ≤0.1% v/v).

Validate via orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .

Q. What advanced catalytic systems are employed in the difluoromethylation of pyrazole derivatives, and how do ligand choices affect reaction outcomes?

- Methodological Answer :

- Catalysts : Nickel(0) complexes (e.g., Ni(COD)) with bidentate ligands (e.g., 1,10-phenanthroline) enable C–F bond formation via oxidative addition. Copper(I) iodide is used for Ullman-type couplings with difluoromethyl halides .

- Ligand effects : Bulky ligands (e.g., Xantphos) favor mono-difluoromethylation, while electron-deficient ligands (e.g., dppf) enhance turnover rates but risk over-fluorination .

- Case study : A Ni-catalyzed reaction achieved 92% yield with 1,2-bis(diphenylphosphino)ethane (dppe), whereas dppf gave 78% yield but lower selectivity .

Q. How do computational models aid in predicting the reactivity and metabolic stability of this compound derivatives?

- Methodological Answer :

- Reactivity prediction : DFT calculations identify electrophilic sites (e.g., C-3 in the pyrazole ring) prone to nucleophilic attack. Fukui indices quantify local softness, guiding functionalization strategies .

- Metabolic stability : Molecular docking with CYP3A4 reveals steric shielding by the difluoromethyl group, reducing oxidation susceptibility. QSAR models correlate logP values (calculated: 1.8–2.3) with microsomal half-lives (t > 60 min) .

- ADME profiling : Tools like SwissADME predict blood-brain barrier penetration (e.g., TPSA < 60 Å favors CNS activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.